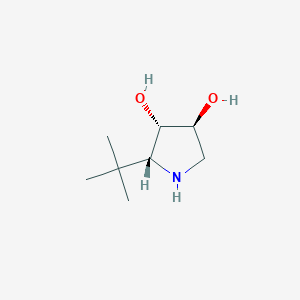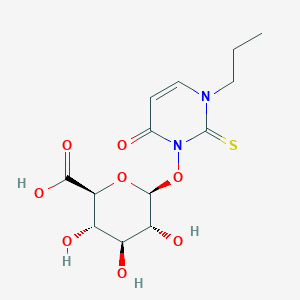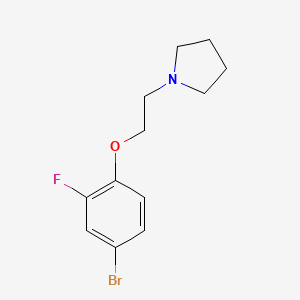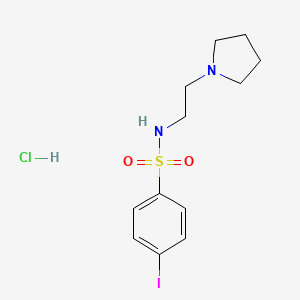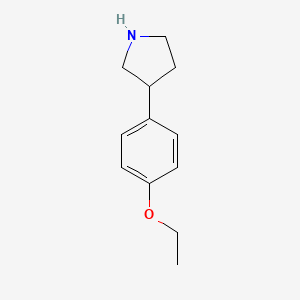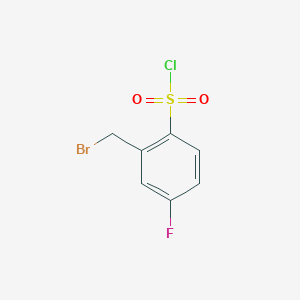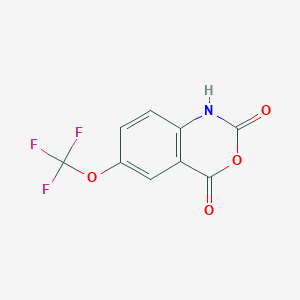
Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is a complex organic compound that plays a crucial role in various biochemical processes. This compound is a magnesium salt of a nucleotide, which is a building block of nucleic acids like DNA and RNA. It is involved in numerous cellular functions, including energy transfer, signal transduction, and enzymatic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate typically involves the phosphorylation of nucleosides followed by the introduction of magnesium ions. The process begins with the protection of hydroxyl groups on the nucleoside, followed by phosphorylation using reagents like phosphorus oxychloride or phosphoramidite. The final step involves the deprotection of hydroxyl groups and the addition of magnesium ions under controlled pH conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phosphate groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which have distinct biochemical properties and applications.
Aplicaciones Científicas De Investigación
Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is essential for studying cellular processes, including DNA replication, transcription, and translation.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in medical research.
Industry: The compound is used in the production of biotechnological products and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate involves its role as a cofactor in enzymatic reactions. It binds to specific enzymes and facilitates the transfer of phosphate groups, which is essential for energy transfer and signal transduction. The compound interacts with molecular targets like kinases and phosphatases, modulating their activity and regulating various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells.
Guanosine triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): Essential for lipid synthesis and RNA formation.
Uniqueness
Magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is unique due to its specific structure and the presence of magnesium ions, which enhance its stability and functionality in biochemical processes. Its distinct properties make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H24Mg3N10O20P4 |
|---|---|
Peso molecular |
921.3 g/mol |
Nombre IUPAC |
trimagnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/2C10H15N5O10P2.3Mg/c2*11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2*2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;;3*+2/p-6/t2*4-,6-,7-,10-;;;/m11.../s1 |
Clave InChI |
CYPOJVANMRSOOY-FXCDTDJBSA-H |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2].[Mg+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


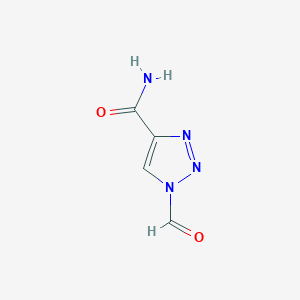


![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)


